Betulin ditosylate
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Overview
Description
Betulin ditosylate is a derivative of betulin, a naturally occurring pentacyclic triterpene found in the bark of birch trees Betulin and its derivatives, including this compound, have garnered significant attention due to their wide range of biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Betulin ditosylate is synthesized from betulin through a tosylation reaction. The process involves the reaction of betulin with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid.
Industrial Production Methods: While the synthesis of this compound is primarily conducted on a laboratory scale, the process can be scaled up for industrial production. The key steps involve the extraction of betulin from birch bark, followed by its tosylation. The use of efficient extraction and purification techniques ensures the high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Betulin ditosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate groups in this compound can be substituted by nucleophiles, leading to the formation of new derivatives.
Rearrangement Reactions: Under certain conditions, this compound can undergo rearrangement reactions to form different triterpenoid structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Rearrangement Reactions: These reactions often require prolonged heating in the presence of bases such as sodium acetate in acetic acid.
Major Products:
Substitution Reactions: The major products are betulin derivatives with various functional groups replacing the tosylate groups.
Rearrangement Reactions: The major products include rearranged triterpenoid structures with altered ring systems and functional groups.
Scientific Research Applications
Betulin ditosylate has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various triterpenoid derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of betulin ditosylate is primarily related to its ability to undergo chemical modifications, leading to the formation of bioactive derivatives. These derivatives can interact with various molecular targets and pathways, including:
Induction of Apoptosis: Betulin derivatives have been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Anti-inflammatory Effects: Betulin derivatives modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes.
Antiviral Activity: Betulin derivatives exhibit antiviral activity by interfering with viral replication and entry into host cells.
Comparison with Similar Compounds
Betulin ditosylate can be compared with other similar compounds, such as:
Betulin: The parent compound from which this compound is derived.
Betulinic Acid: A well-known derivative of betulin with potent anticancer and anti-HIV activities.
Betulonic Acid: Another derivative of betulin, known for its anticancer properties.
Uniqueness of this compound: this compound is unique due to the presence of tosylate groups, which enhance its reactivity and make it a versatile intermediate for the synthesis of various bioactive compounds.
Properties
IUPAC Name |
[5a,5b,8,8,11a-pentamethyl-9-(4-methylphenyl)sulfonyloxy-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62O6S2/c1-29(2)34-20-25-44(28-49-51(45,46)32-14-10-30(3)11-15-32)27-26-42(8)35(39(34)44)18-19-37-41(7)23-22-38(40(5,6)36(41)21-24-43(37,42)9)50-52(47,48)33-16-12-31(4)13-17-33/h10-17,34-39H,1,18-28H2,2-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIBIENYUPMCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(C2C4CCC5C6(CCC(C(C6CCC5(C4(CC3)C)C)(C)C)OS(=O)(=O)C7=CC=C(C=C7)C)C)C(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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